Octreotide - 83150-76-9

Octreotide

Catalog Number: EVT-278506
CAS Number: 83150-76-9
Molecular Formula: C49H66N10O10S2
Molecular Weight: 1019.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Octreotide acetate is a synthetic octapeptide, [] meaning it's a molecule composed of eight amino acids linked together in a chain. [] It is a long-acting analogue of somatostatin, [] a naturally occurring hormone that regulates a variety of physiological processes. [] Octreotide acetate exhibits a high binding affinity for somatostatin receptors, particularly subtype 2 (SSTR2) and subtype 5 (SSTR5). [, ] This makes it a valuable tool in scientific research for investigating the role of somatostatin and its receptors in various biological systems.

Future Directions
  • Personalized Therapy: Utilizing quantitative somatostatin receptor imaging techniques, such as positron emission tomography (PET), to personalize octreotide acetate dosing for individual patients. []
Classification and Source

Octreotide falls under the category of somatostatin analogs. It was first synthesized in 1979 and received approval for medical use in the United States in 1988. Its primary mechanism involves binding to somatostatin receptors, particularly SSTR2 and SSTR5, leading to various physiological effects similar to those of somatostatin .

Synthesis Analysis

Methods of Synthesis

The synthesis of octreotide can be approached through several methods, primarily solid-phase synthesis and liquid-phase synthesis.

  1. Solid-Phase Synthesis: This method involves attaching a C-terminal amino acid to a resin and elongating the peptide chain stepwise using pre-activated amino acids. While effective, this method can be costly due to the large excesses of starting materials required and the complex purification processes needed to isolate the final product from impurities .
  2. Liquid-Phase Synthesis: This method allows for the condensation of amino acids in solution, which can be more cost-effective. Peptide blocks containing two or more amino acids are synthesized independently and then condensed together. A hybrid approach combines both solid-phase and liquid-phase methods, optimizing efficiency by preparing shorter peptide sequences via solid-phase synthesis before condensing them in solution .
  3. Technical Parameters: The hybrid method often utilizes agents such as HBTU or HATU for condensation reactions, with specific conditions tailored to achieve high yields and purity levels .
Molecular Structure Analysis

The molecular structure of octreotide features a cyclic arrangement due to the formation of disulfide bridges between cysteine residues. This cyclic structure enhances its stability compared to linear peptides. The key structural elements include:

  • Amino Acid Sequence: The octapeptide consists of eight amino acids with specific side-chain modifications that enhance its biological activity.
  • Disulfide Bonds: The formation of disulfide bonds between cysteine residues is crucial for maintaining the structural integrity and biological function of octreotide.

Structural Data

  • Chemical Formula: C49H66N10O10S2C_{49}H_{66}N_{10}O_{10}S_{2}
  • Molecular Weight: Approximately 1019.25 g/mol
  • 3D Structure: The spatial arrangement can be modeled using computational chemistry tools to visualize interactions with somatostatin receptors .
Chemical Reactions Analysis

Octreotide participates in several significant chemical reactions:

  1. Formation of Disulfide Bonds: The reaction between thiol groups from cysteine residues leads to disulfide bond formation, which is essential for its stability.
  2. Aminolysis Reactions: During synthesis, aminolysis can be employed to cleave peptide bonds from resin supports, facilitating purification processes .
  3. Receptor Binding Reactions: Octreotide binds to somatostatin receptors, triggering biochemical pathways that inhibit hormone secretion and modulate various physiological responses.
Mechanism of Action

Octreotide exerts its effects primarily through binding to somatostatin receptors on target cells:

  • Receptor Interaction: It predominantly binds to SSTR2 and SSTR5, activating G proteins that inhibit adenylate cyclase activity while stimulating phospholipase C.
  • Calcium Signaling: This activation leads to increased intracellular calcium levels via L-type calcium channels, promoting muscle contraction and inhibiting hormone release from endocrine glands.
  • Hormonal Regulation: Octreotide effectively reduces the secretion of hormones such as growth hormone, insulin, glucagon, and others involved in gastrointestinal motility and fluid secretion .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Octreotide is typically available as a white or off-white powder.
  • Solubility: It is soluble in water, making it suitable for injection formulations.

Chemical Properties

  • Stability: The cyclic structure contributes to enhanced stability against enzymatic degradation compared to linear peptides.
  • Half-Life: After subcutaneous administration, octreotide has an average elimination half-life of approximately 100 minutes .
Applications

Octreotide has a broad range of clinical applications:

  1. Acromegaly Treatment: It effectively lowers serum growth hormone levels in patients with acromegaly.
  2. Neuroendocrine Tumors: Used in managing symptoms associated with neuroendocrine tumors by inhibiting hormone secretion.
  3. Carcinoid Syndrome Management: Reduces flushing and diarrhea associated with carcinoid tumors by inhibiting serotonin release.
  4. Gastrointestinal Disorders: Employed in conditions like variceal bleeding due to its vasoconstrictive properties on portal circulation .
Pharmacological Mechanisms of Octreotide

Somatostatin Receptor Subtype Selectivity and Binding Dynamics

Octreotide is a synthetic octapeptide analog of native somatostatin-14, engineered to enhance metabolic stability while retaining high affinity for specific somatostatin receptor subtypes (SSTRs). It exhibits nanomolar binding affinity for SSTR2 (IC₅₀ = 0.2–0.6 nM) and SSTR5 (IC₅₀ = 6–10 nM), with moderate affinity for SSTR3 (IC₅₀ = 7–34 nM), and negligible binding to SSTR1 and SSTR4 [1] [8] [9]. This selectivity profile underpins its clinical utility in endocrine disorders. Receptor binding occurs via a conformational lock mechanism, where octreotide’s D-tryptophan residue stabilizes a β-turn structure critical for engaging transmembrane domains of SSTR2/5 [8].

The binding kinetics show sustained internalization of the octreotide-SSTR2 complex, triggering receptor recycling (t½ = 2–4 hours) versus lysosomal degradation (SSTR5). This differential trafficking influences duration of hormonal suppression [9]. Glucocorticoids (e.g., dexamethasone) dynamically regulate SSTR expression, downregulating SSTR2 mRNA (IC₅₀ = 0.16–0.84 nM) via glucocorticoid receptor activation while minimally affecting SSTR5 or dopamine receptors. This may explain reduced octreotide efficacy in hypercortisolemic states [2].

Table 1: Octreotide Binding Affinity for Human Somatostatin Receptor Subtypes

Receptor SubtypeIC₅₀ (nM)Cellular Actions Post-Binding
SSTR20.2–0.6Rapid internalization, Gi/o-mediated cAMP inhibition
SSTR37–34Apoptosis induction, p53 activation
SSTR56–10K⁺ channel activation, sustained GH suppression
SSTR1/SSTR4>1,000No significant binding

Intracellular Signaling Pathways Modulated by Octreotide

Octreotide binding initiates G protein-coupled signaling cascades:

  • Gαi/o-Mediated Inhibition: Suppresses adenylate cyclase, reducing cytosolic cAMP by 60–80% within 15 minutes. This inhibits protein kinase A (PKA)-dependent hormone exocytosis (e.g., GH, insulin) [1] [10].
  • Phospholipase C (PLC) Activation: Via Gβγ subunits, cleaving PIP₂ into IP₃ and diacylglycerol (DAG). IP₃ triggers calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors, activating myosin light-chain kinase and vascular smooth muscle contraction [1] [9].
  • MAPK/ERK Modulation: In pituitary somatotroph tumors, octreotide inhibits pERK1/2 and pAkt within 30 minutes, downregulating cyclin D1 and inducing G₁/S cell cycle arrest. Combining octreotide with TGF-β1 enhances pSmad3 nuclear translocation, amplifying antiproliferative effects by 70% in vivo [3].

In rat GC somatotroph tumors, octreotide (1 μg/kg/h) reduced thymidine incorporation by 57% and tumor weight by 80% after 3 weeks, confirming direct antitumor signaling [10]. SSTR2 overexpression increases pathway sensitivity, restoring octreotide response in resistant tumors [3].

Hormonal Inhibition Profiles: Growth Hormone, Glucagon, and Insulin Regulation

Octreotide potently suppresses growth hormone (GH) secretion from pituitary somatotrophs. In acromegaly, subcutaneous octreotide (100 μg) reduces GH levels by 85–95% within 3 hours, with greater efficacy in tumors expressing high SSTR2 density [1] [7] [9]. Long-term therapy normalizes insulin-like growth factor-1 (IGF-1) in 65% of patients, correlating with reduced tumor volume [7]. Molecular predictors of response include:

  • SSTR2 mRNA >20,000 copies (e.g., 23,954 copies in responders vs. 416 in non-responders) [7]
  • gsp oncogene positivity (constitutively active Gαs, enhancing cAMP-dependent GH secretion) [7]

In pancreatic islets, octreotide exerts differential inhibition:

  • Glucagon: Suppressed by 70% in alpha cells via SSTR2, beneficial in glucagonomas.
  • Insulin: Transiently inhibited by 40–50% (SSTR5-mediated K⁺ channel activation), but chronic use improves insulin sensitivity in acromegaly by reducing GH-driven lipolysis [1] [9].
  • VIP/Gastrin: Secretion blocked by >80% in neuroendocrine tumors, alleviating secretory diarrhea [4] [9].

Table 2: Hormonal Modulation by Octreotide in Clinical Disorders

Target HormoneReduction (%)Primary ReceptorClinical Relevance
Growth Hormone85–95SSTR2/SSTR5Acromegaly symptom control
Glucagon60–70SSTR2Glucagonoma syndrome
Insulin40–50 (acute)SSTR5Mitigates hypoglycemia in insulinomas
Vasoactive Intestinal Peptide>80SSTR2Control of VIPoma-related diarrhea

Impact on Gastrointestinal Peptide Secretion and Splanchnic Blood Flow

Octreotide inhibits gastrointestinal (GI) peptide release through:

  • Direct Enteroendocrine Effects: Binding SSTR2/3 on enterochromaffin cells, reducing serotonin, motilin, and secretin secretion by 60–90%. This prolongs intestinal transit time and enhances water/electrolyte absorption, pivotal for managing carcinoid diarrhea and AIDS-related cryptosporidiosis [4] [8].
  • Exocrine Suppression: Doses of 50–500 μg/day decrease pancreatic bicarbonate and enzyme output by 50%, accelerating closure of pancreatic fistulas [4].

In portal hypertension, octreotide induces splanchnic vasoconstriction within 30 seconds:

  • Laser Doppler flowmetry shows a 35–40% reduction in gastric mucosal blood flow after IV bolus (100 μg) in cirrhotic patients [5].
  • Mechanism: Blocks VIP-induced vasodilation and activates PLC-IP₃ pathways, releasing calcium from sarcoplasmic stores to contract vascular smooth muscle [1] [9].
  • Clinical Impact: Reduces intravariceal pressure by 15–20%, comparable to endoscopic sclerotherapy for acute variceal bleeding [4] [5].

Table 3: Gastrointestinal and Vascular Actions of Octreotide

Physiological ActionMagnitude of EffectMechanism
Serotonin secretion inhibition>80% reductionSSTR2-mediated enterochromaffin cell suppression
Pancreatic fluid output50–60% decreaseSSTR3-dependent ductal cell inhibition
Gastric mucosal blood flow35–40% reductionIP₃-mediated vascular smooth muscle contraction
Intestinal transit time30–40% prolongationMotilin/secretin inhibition

These multifaceted mechanisms establish octreotide as a cornerstone therapy for neuroendocrine, pancreatic, and portal hypertensive disorders.

Properties

CAS Number

83150-76-9

Product Name

Octreotide

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C49H66N10O10S2

Molecular Weight

1019.2 g/mol

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1

InChI Key

DEQANNDTNATYII-MEUDYGGUSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Solubility

1.22e-02 g/L

Synonyms

Compound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.